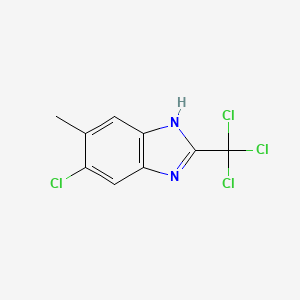![molecular formula C17H13ClN2O B12534722 3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one CAS No. 757188-75-3](/img/structure/B12534722.png)
3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one is a heterocyclic compound that features a pyrrolopyrrolizinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one typically involves the construction of the pyrrolopyrrolizinone core followed by the introduction of the 4-chlorophenyl and ethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base can yield the desired intermediate, which is then cyclized to form the pyrrolopyrrolizinone core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the core structure or the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups like amines or ethers .
科学的研究の応用
3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme interactions and protein binding.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecule. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Another heterocyclic compound with a similar chlorophenyl group.
Prostetin Trifluoroacetic acid salt: Contains a pyrrolo[2,3-b]pyridin core and exhibits neuroprotective properties.
Licofelone: A pyrrolizin derivative with anti-inflammatory properties.
Uniqueness
3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one is unique due to its specific combination of a pyrrolopyrrolizinone core with a chlorophenyl and ethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
757188-75-3 |
|---|---|
分子式 |
C17H13ClN2O |
分子量 |
296.7 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C17H13ClN2O/c1-2-19-10-13(11-5-7-12(18)8-6-11)15-16(19)17(21)14-4-3-9-20(14)15/h3-10H,2H2,1H3 |
InChIキー |
GYOXFUXKSUQDOO-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C2=C1C(=O)C3=CC=CN32)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol](/img/structure/B12534640.png)

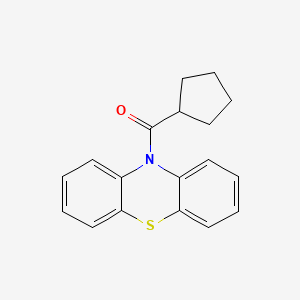
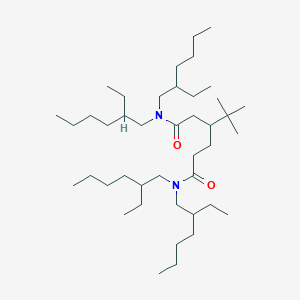
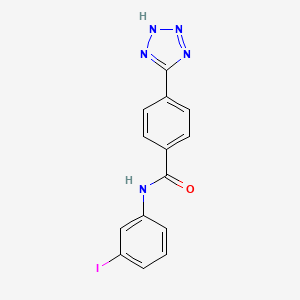

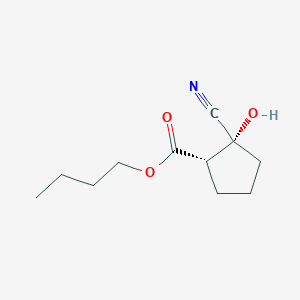


![5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]-](/img/structure/B12534696.png)
